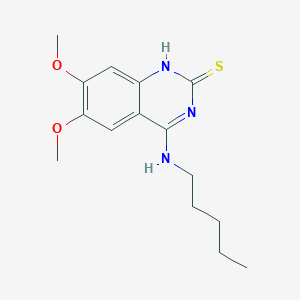
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, a pentylamino group at position 4, and a thione group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The pentylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pentylamine.
Thionation: The thione group at position 2 can be introduced using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The methoxy and pentylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways related to cancer and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxyquinazoline-2,4-dione: Similar structure but lacks the pentylamino and thione groups.
4-amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino and chloro group instead of the pentylamino and thione groups.
2,4-dichloro-6,7-dimethoxyquinazoline: Contains dichloro groups instead of the pentylamino and thione groups.
Uniqueness
6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is unique due to the presence of both the pentylamino and thione groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
6,7-dimethoxy-4-(pentylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-6-7-16-14-10-8-12(19-2)13(20-3)9-11(10)17-15(21)18-14/h8-9H,4-7H2,1-3H3,(H2,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMFXQGQFFXFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
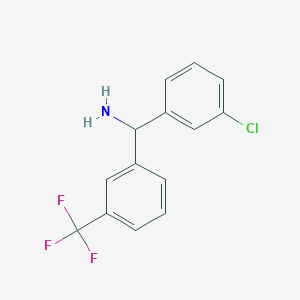
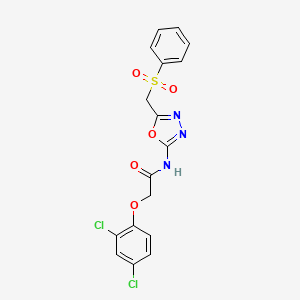
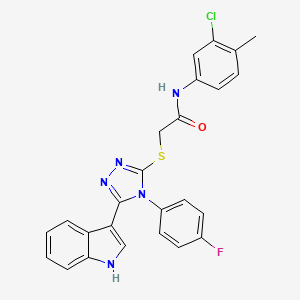
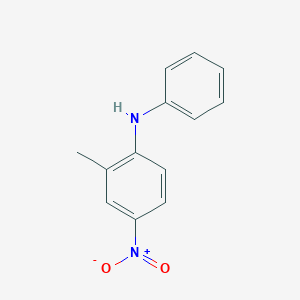
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/new.no-structure.jpg)
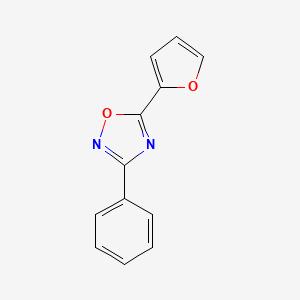
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
![1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2391270.png)
![3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2391273.png)
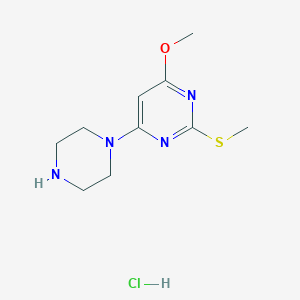
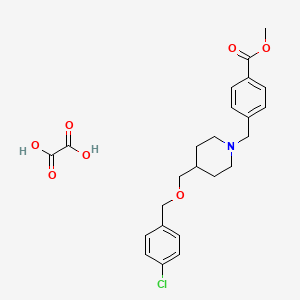
![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)
